![molecular formula C7H10O2 B2546910 Bicyclo[2.2.0]hexane-1-carboxylic acid CAS No. 79368-50-6](/img/structure/B2546910.png)
Bicyclo[2.2.0]hexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.0]hexane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.155. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure Studies
Bicyclo[2.2.0]hexane-1-carboxylic acid and its derivatives have been studied for their molecular structure. Forman et al. (1998) investigated the synthesis and X-ray crystal structure of a p-bromoanilide derivative, revealing slight lengthening in certain bonds due to interactions with the π-accepting amide group (Forman, Zanoni, Chopko, & Carroll, 1998).
Conformational Studies in Bioactive Compounds
Jimeno et al. (2011) explored the use of Bicyclo[3.1.0]hexane and its analogues in bioactive compounds, highlighting their role in embedding amino acid units like glutamate, leading to potent metabotropic glutamate receptor antagonists or agonists (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011).
Enantioselective Synthesis
Yoshikawa et al. (2004) described enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives, utilizing intramolecular cyclopropanation from commercially available materials (Yoshikawa, Tan, Yasuda, Volante, & Tillyer, 2004).
Novel Asymmetric Synthesis
Moher (1996) reported the first preparation of enantiomerically pure bicyclo[3.1.0]hexane-2-one-6-carboxylic acid ethyl ester, a valuable synthetic intermediate, using a retro-Diels-Alder reaction (Moher, 1996).
Intra- and Intermolecular Cyclopropanation Reactions
Kim, Sung, and Cha (2003) explored the intramolecular Kulinkovich cyclopropanation reactions of carboxylic esters with olefins, producing bicyclo[3.1.0]hexan-1-ol and other derivatives (Kim, Sung, & Cha, 2003).
Long-Range Spin-Spin Coupling Studies
Briden, Smissman, and Creese (1968) investigated the NMR parameters and long-range spin-spin coupling in certain bicyclo[3.1.0]hexane systems, contributing to our understanding of their reactivity (Briden, Smissman, & Creese, 1968).
Synthesis of Carbocyclic Nucleoside Precursors
Gallos, Massen, Koftis, and Dellios (2001) demonstrated the use of bicyclo[3.1.0]hexane derivatives in the synthesis of carbocyclic nucleoside precursors, a key component in the development of novel therapeutic agents (Gallos, Massen, Koftis, & Dellios, 2001).
Direcciones Futuras
The inclusion of more saturated and three-dimensional structures in drug-discovery programmes has been identified as a key goal of future pharmaceutical research . The use of bridgehead-disubstituted bridged bicyclic compounds has seen enormous growth in recent years . The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design .
Mecanismo De Acción
Target of Action
The primary target of Bicyclo[2.2.0]hexane-1-carboxylic acid is the carbon-carbon (C–C) bonds within its structure . The compound’s structural simplicity and relatively low molecular symmetry allow it to interact with these bonds in a unique way .
Mode of Action
This compound interacts with its targets through a process known as multimodal activation . This involves applying mechanical force across distinctive C–C bonds to trigger different reaction pathways . These pathways include retro-[2+2] cycloreversion, 1,3-allylic migration, and retro-4π ring-opening reactions .
Biochemical Pathways
The activation of this compound results in a variety of biochemical pathways. Each mode of activation results in a unique reaction, entailing retro-[2+2] cycloreversion, 1,3-allylic migration, and 4π-electrocyclic ring-opening reactions . These reactions highlight the possibility of accessing diversified reactivity with reactions of dissimilar mechanisms .
Pharmacokinetics
The pharmacokinetics of Bicyclo[22The compound’s unique structure and mode of action suggest that these properties could be influenced by factors such as the compound’s molecular symmetry and the specific c–c bonds that are targeted for activation .
Result of Action
The result of this compound’s action is the activation of multiple unique reaction pathways from the same mechanophore . This leads to a variety of chemical transformations, each resulting from a different mode of activation .
Action Environment
The action of this compound is influenced by environmental factors such as the application of mechanical force . This force is applied across distinctive C–C bonds, triggering different reaction pathways . The compound’s effectiveness and stability may also be influenced by these environmental factors .
Propiedades
IUPAC Name |
bicyclo[2.2.0]hexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6(9)7-3-1-5(7)2-4-7/h5H,1-4H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAGBTZSWQQUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79368-50-6 |
Source


|
| Record name | bicyclo[2.2.0]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one](/img/structure/B2546828.png)
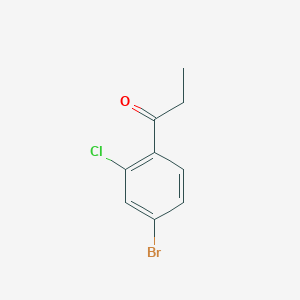
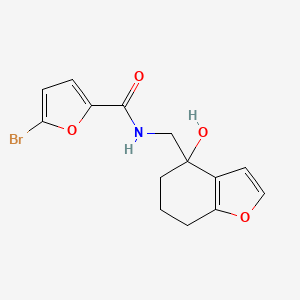
![3-Methyl-N-[(E)-3-methylsulfonylprop-2-enyl]imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2546832.png)


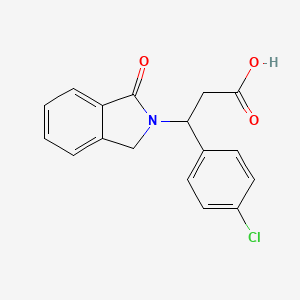
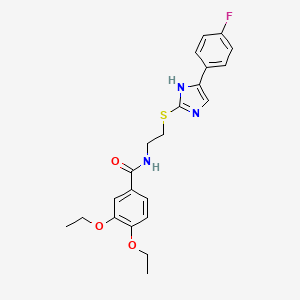
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2546839.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2546840.png)
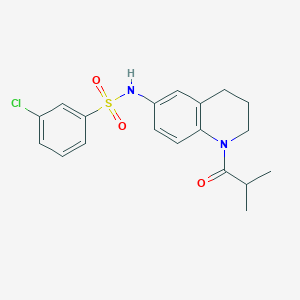
![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2546844.png)
![methyl 2-(3-(ethylsulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2546847.png)
